Research has explored the potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (3-(1,2,2-TCA)aniline hydrochloride) to cause genotoxicity (damage to genetic material) and carcinogenicity (cancer). A review by Bomhard and Herbold (2005) investigated the genotoxic potential of aniline and its metabolites, including 3-(1,2,2-TCA)aniline hydrochloride. Their study focused on the ability of these compounds to induce rare tumors in rats. The researchers concluded that the carcinogenic effects were likely due to chronic high-dose damage causing oxidative stress, rather than direct genotoxicity. Source: Bomhard & Herbold, 2005:
Studies have examined 3-(1,2,2-TCA)aniline hydrochloride as a contaminant in wastewater, particularly from the pharmaceutical and dye industries. Chaturvedi and Katoch (2020) assessed various methods for eliminating aniline and its derivatives from wastewater. They found that Advanced Oxidation Processes (AOPs) were most effective in removing these compounds. This research highlights the importance of developing methods to address the environmental impact of such substances. Source: Chaturvedi & Katoch, 2020:
3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a chemical compound characterized by its unique structure, which integrates an aniline moiety with a trichlorovinyl group. Its molecular formula is C₈H₈Cl₃N·HCl, and it has a molecular weight of approximately 257.95 g/mol . This compound is typically encountered as a solid and is known for its potential applications in various biochemical contexts.
The synthesis of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride typically involves the reaction of aniline with trichloroethylene derivatives under controlled conditions. One common method includes:
3-(1,2,2-Trichlorovinyl)aniline hydrochloride has several applications:
Interaction studies involving 3-(1,2,2-Trichlorovinyl)aniline hydrochloride have revealed that it can affect various biological systems. For example:
Several compounds share structural or functional similarities with 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzyl chloride | An amino group on a benzene ring | Lacks chlorinated vinyl group |
3-Chloroaniline | Chlorine atom on an aniline structure | Simpler structure; less toxicity |
4-(Trichloromethyl)aniline | Trichloromethyl group on aniline | Different substitution pattern; unique reactivity |
3-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Fluorine instead of chlorine; different properties |
The uniqueness of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride lies in its combination of both trichlorovinyl and anilino functionalities, which confer distinct reactivity and biological profiles compared to these similar compounds.
Irritant